N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, naphthalene sulfonyl, and piperazine moieties, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Naphthalene-2-sulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Synthesis of the Piperazine Derivative: The naphthalene-2-sulfonyl chloride is then reacted with piperazine to form the naphthalene-2-sulfonyl piperazine intermediate.
Acylation Reaction: The intermediate is further reacted with 4-fluoroaniline and acetic anhydride to introduce the acetamide group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide
- N-(4-bromophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide
- N-(4-methylphenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide
Uniqueness
N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-19-6-8-20(9-7-19)24-22(27)16-25-11-13-26(14-12-25)30(28,29)21-10-5-17-3-1-2-4-18(17)15-21/h1-10,15H,11-14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZHONIIAPGUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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